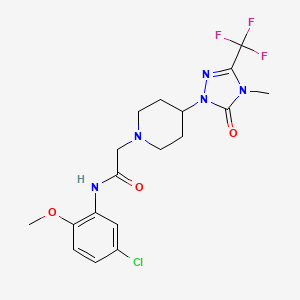
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClF3N5O3 and its molecular weight is 447.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a chloro-methoxyphenyl moiety and a piperidine ring substituted with a triazole derivative. Its molecular formula is C₁₈H₁₈ClF₃N₄O₂, with a molecular weight of approximately 457.9 g/mol. The presence of trifluoromethyl and chloro groups suggests potential lipophilicity, influencing its bioactivity and pharmacokinetics.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole rings demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The specific compound may share similar mechanisms due to the structural similarities with known active triazoles.
Antitumor Activity
The compound's potential as an anticancer agent is supported by structure-activity relationship (SAR) studies. Compounds with similar structural motifs have shown promising results in inhibiting tumor cell proliferation. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against cancer cell lines . In vitro assays have demonstrated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as antitumor agents.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with piperidine rings may possess neuroprotective properties. A recent study indicated that piperidine derivatives could modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This opens avenues for exploring the compound's efficacy in neurodegenerative diseases.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds:
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N5O3/c1-25-16(18(20,21)22)24-27(17(25)29)12-5-7-26(8-6-12)10-15(28)23-13-9-11(19)3-4-14(13)30-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUZLNMUNRPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














